molecular formula C12H10 B1236440 Heptalene CAS No. 257-24-9

Heptalene

Cat. No.: B1236440
CAS No.: 257-24-9
M. Wt: 154.21 g/mol
InChI Key: DDTGNKBZWQHIEH-UHFFFAOYSA-N
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Description

Definition and Classification

This compound (IUPAC name: bicyclo[5.5.0]dodecahexaene) is a non-alternant PAH characterized by two fused seven-membered rings, each containing three conjugated double bonds. Unlike alternant PAHs such as naphthalene, this compound lacks a symmetrical π-electron distribution due to its odd-membered ring fusion. The neutral form exhibits antiaromaticity with 12 π-electrons, while its dianion (14 π-electrons) becomes aromatic under Hückel’s rule. This dual electronic behavior classifies this compound as a redox-active scaffold with tunable properties.

Historical Context and Discovery

The synthesis of this compound was first reported in 1961 by Dauben and Bertelli, who identified its instability and non-planar structure. Breakthroughs came in the 1980s when Klaus Hafner developed stabilized derivatives (e.g., dimethylcyclohepta[ef]this compound) through strategic functionalization. Recent advances include Liu’s 2022 synthesis of this compound-embedded graphene nanoribbons and the 2024 discovery of its rearrangement to phenanthrene under catalytic conditions. These milestones underscore its role in probing aromaticity limits and nanomaterial design.

Structural Significance in PAHs

This compound challenges conventional PAH paradigms through its non-alternant topology. Key features include:

  • Non-planarity : Steric strain between peri-hydrogens induces a puckered geometry, contrasting with flat benzenoid PAHs.
  • Bond-length alternation : X-ray analyses reveal localized single (1.46 Å) and double (1.34 Å) bonds, disrupting full conjugation.
  • Electronic duality : The neutral form’s antiaromaticity (NICS: +15.2) transitions to aromaticity in the dianion (NICS: -10.8). This

Properties

CAS No.

257-24-9

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

heptalene

InChI

InChI=1S/C12H10/c1-3-7-11-9-5-2-6-10-12(11)8-4-1/h1-10H

InChI Key

DDTGNKBZWQHIEH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CC=CC=C2C=C1

Canonical SMILES

C1=CC=C2C=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Mechanistic Insights and Substrate Scope

The reaction proceeds via a [4+2] cycloaddition mechanism, where DMAD acts as a dienophile, attacking the azulene’s electron-rich cycloheptatriene moiety. Subsequent rearomatization and dehydrogenation steps culminate in this compound formation. Substituting azulene with azulenothiophenes enhances stability; for example, 4b and 4c bearing methyl groups at the 5- and 8-positions afforded 6b and 7 with improved crystallinity. However, yields remain low (<5%), attributed to competing polymerization and side reactions at elevated temperatures.

Table 1. Cycloaddition Synthesis of Thiophene-Fused Heptalenes

SubstrateReagentConditionsProductYield (%)Characterization Methods
4a DMAD150°C, tetralin6a 1XRD, UV/Vis, fluorescence
4b DMAD150°C, toluene6b 3XRD, cyclic voltammetry
4c DMAD160°C, xylene7 2Spectroelectrochemistry

Reductive Cyclization Strategies

Reductive cyclization of bisdehydroannulenes offers an alternative route to stabilized this compound derivatives. Fukazawa and Yamaguchi demonstrated that treating bisdehydroannulene 8 with sodium metal in tetrahydrofuran (THF) generates a dianionic this compound species 3 , which is kinetically stabilized by four peripheral thiophene groups (Fig. 2). The dianion 3²⁻ exhibits aromaticity with a 14π-electron system, as evidenced by its diamagnetic ring current in NMR spectroscopy. This method circumvents the instability of parent this compound, though the neutral form 3 remains sensitive to oxidation, requiring anaerobic conditions for isolation.

Electronic and Electrochemical Properties

The thiophene-fused this compound 3 displays a broad absorption band at 580 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), indicative of extended π-conjugation. Cyclic voltammetry reveals two reversible reduction waves at E₁/₂ = −1.35 V and −1.72 V (vs. Fc/Fc⁺), corresponding to the formation of mono- and dianionic states. Spectroelectrochemical studies corroborate these transitions, with the dianion 3²⁻ exhibiting a hypsochromic shift to 520 nm.

Stereoselective Synthesis of Chiral Heptalenes

The preparation of enantiopure heptalenes was achieved through chiral resolution of racemic diesters. Krüger et al. saponified dimethyl 5,6,8,10-tetramethyl-1,2-heptalenedicarboxylate (rac-la ) with potassium hydroxide in tert-butyl alcohol, yielding the dicarboxylic acid rac-lb . Fractional crystallization with cinchonine or (+)-α-phenylethylamine afforded enantiomers (+)-lb and (−)-lb with >99% enantiomeric excess (Fig. 3). Reconversion to the methyl esters (+)-la and (−)-la via diazomethane treatment confirmed configurational stability under mild conditions.

Dynamic Stereochemical Behavior

Variable-temperature ¹H NMR studies in [D₆]diglyme revealed two dynamic processes for rac-la :

  • Bond Shift (BS): ΔG‡ = 21.7 kcal·mol⁻¹ at 25°C, interconverting rac-la and rac-2a through a diradical intermediate.

  • Ring Inversion (RI): ΔG‡ = 18.4 kcal·mol⁻¹ at 25°C, equilibrating enantiomers via a planar transition state.

Table 2. Kinetic Parameters for this compound Isomerization

ProcessΔH‡ (kcal·mol⁻¹)ΔS‡ (cal·mol⁻¹·K⁻¹)
Bond Shift23.1 ± 0.5−5.2 ± 1.8
Ring Inversion19.8 ± 0.3−12.4 ± 1.2

Comparative Analysis of Synthetic Methods

Cycloaddition vs. Reductive Cyclization

  • Yield: Cycloaddition methods suffer from low yields (1–3%) due to side reactions, whereas reductive approaches provide quantitative conversion but require specialized precursors.

  • Stability: Thiophene-fused heptalenes (6a–7 ) exhibit superior stability compared to parent this compound, which dimerizes spontaneously at room temperature.

  • Functionality: Cycloaddition permits modular substitution, enabling tuning of electronic properties via electron-donating/withdrawing groups.

Chirality Control

Chiral resolution achieves high enantiopurity (>99% ee) but involves multi-step sequences . Catalytic asymmetric synthesis remains unrealized, presenting an opportunity for future methodology development.

Q & A

Basic Research Question

  • Detailed experimental logs : Document reaction conditions (e.g., solvent ratios, temperature ramps) and purification steps .
  • Supporting information : Provide crystallographic data, HRMS, and elemental analysis in supplementary files .
  • Peer validation : Cross-check spectral data with literature (e.g., UV maxima at 325 nm vs. computational predictions ).

How can this compound be integrated into larger conjugated systems without destabilization?

Advanced Research Question
Strategies include:

  • π-Extension : Fuse this compound with azulene or indene units to distribute strain .
  • N-Doping : Introduce nitrogen atoms to modulate electron affinity (e.g., N-doped this compound derivatives) .
  • Steric protection : Use bulky substituents (e.g., tert-butyl groups) to shield reactive cores .

What are best practices for literature reviews in this compound research?

Basic Research Question

  • Systematic searches : Use databases (SciFinder, Web of Science) with keywords: “non-alternant hydrocarbons,” “antiaromaticity,” “this compound synthesis” .
  • Bias mitigation : Apply PRISMA guidelines to screen studies by methodology (e.g., excluding non-peer-reviewed sources) .
  • Critical synthesis : Contrast synthetic yields (e.g., 30% vs. 45% ) and discuss solvent/ catalyst dependencies .

How do ethical considerations differ between computational and experimental this compound studies?

Basic Research Question

  • Computational transparency : Share input files and code for reproducibility (e.g., Gaussian/NWChem scripts) .
  • Experimental safety : Disclose hazards (e.g., chlorobenzene toxicity) and ethical approvals for human/animal trials if applicable .
  • Data integrity : Avoid selective reporting of favorable spectral peaks or computational results .

What statistical tools resolve sampling biases in this compound optoelectronic datasets?

Advanced Research Question

  • Multivariate regression : Correlate substituent effects (e.g., methyl groups) with HOMO-LUMO gaps .
  • Bootstrap resampling : Quantify uncertainty in low-yield syntheses (e.g., 30% ± 5% ).
  • ANOVA : Test significance of antiaromaticity metrics across derivative classes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptalene
Reactant of Route 2
Heptalene

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